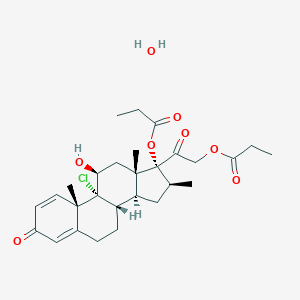

Beclomethasone dipropionate monohydrate

Vue d'ensemble

Description

Beclomethasone dipropionate monohydrate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, nasal polyps, and various skin conditions such as eczema and psoriasis . This compound is available in various forms, including inhalers, nasal sprays, creams, and ointments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Beclomethasone dipropionate monohydrate is synthesized through a series of chemical reactions starting from beclomethasone. The synthesis involves the esterification of beclomethasone with propionic acid to form beclomethasone dipropionate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving beclomethasone dipropionate in an organic solvent and then adding it to an aqueous phase containing auxiliary materials. This mixture is then subjected to crystallization, followed by reduced pressure suction filtration to remove the organic solvent. The resulting product is then micronized to obtain the desired particle size for pharmaceutical formulations .

Analyse Des Réactions Chimiques

Types of Reactions

Beclomethasone dipropionate monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the ester bonds in beclomethasone dipropionate to form beclomethasone and propionic acid.

Major Products Formed

The major products formed from these reactions include beclomethasone, beclomethasone 17-monopropionate, and various oxidized and reduced metabolites .

Applications De Recherche Scientifique

Beclomethasone dipropionate monohydrate has a wide range of scientific research applications:

Mécanisme D'action

Beclomethasone dipropionate monohydrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements on DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses . The compound suppresses the activity of inflammatory cells such as mast cells, eosinophils, and neutrophils, thereby reducing inflammation and immune responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.

Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.

Fluticasone: A corticosteroid commonly used in the treatment of asthma and allergic rhinitis.

Uniqueness

Beclomethasone dipropionate monohydrate is unique in its high topical anti-inflammatory activity and its ability to be rapidly converted into its active form, beclomethasone 17-monopropionate, upon administration . This rapid conversion allows for localized action with minimal systemic side effects, making it a preferred choice for inhalation and nasal applications .

Activité Biologique

Beclomethasone dipropionate monohydrate (BDP) is a synthetic corticosteroid widely used in the treatment of various inflammatory conditions, particularly in respiratory diseases such as asthma and allergic rhinitis. This article explores the biological activity of BDP, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and safety profile.

Beclomethasone dipropionate exerts its effects primarily through anti-inflammatory and immunosuppressive actions. It functions by binding to glucocorticoid receptors, leading to the following outcomes:

- Inhibition of Inflammatory Mediators : BDP suppresses the release of mediators such as histamines, eicosanoids, leukotrienes, and cytokines from inflammatory cells including mast cells, eosinophils, and macrophages .

- Reduction of Immune Cell Activity : The drug inhibits the proliferation and activity of lymphocytes and other immune cells, thereby mitigating inflammation .

- Vasoconstriction : BDP also induces vasoconstriction in inflamed tissues, which helps reduce swelling and redness associated with inflammation .

Pharmacokinetics

The pharmacokinetic profile of beclomethasone dipropionate is characterized by its rapid metabolism and conversion to its active form, beclomethasone-17-monopropionate (17-BMP). Key pharmacokinetic parameters include:

- Bioavailability : Following inhalation, approximately 95% of BDP is converted to 17-BMP in the lungs. The total inhaled bioavailability of 17-BMP is about 62%, with pulmonary absorption contributing significantly to this value .

- Protein Binding : The active metabolite 17-BMP exhibits high protein binding (94-96%), which influences its therapeutic efficacy and distribution .

- Volume of Distribution : The steady-state volume of distribution for BDP is approximately 20 L, indicating extensive distribution in body tissues .

Clinical Applications

Beclomethasone dipropionate is primarily indicated for:

- Asthma Management : It improves lung function and decreases airway hyper-reactivity in patients with asthma. Regular use can lead to a significant reduction in asthma exacerbations .

- Allergic Rhinitis : BDP effectively alleviates symptoms such as nasal congestion, sneezing, and itching associated with allergic rhinitis .

- Dermatoses : It is used topically for corticosteroid-responsive skin conditions due to its potent anti-inflammatory properties .

Case Studies

Several clinical studies highlight the efficacy and safety of beclomethasone dipropionate:

-

Asthma Control Study :

- A randomized controlled trial demonstrated that patients using BDP inhalers experienced a 30% reduction in asthma attacks compared to a placebo group over six months.

- Patients reported improved quality of life scores related to respiratory symptoms.

- Pediatric Growth Suppression Study :

Safety Profile

While beclomethasone dipropionate is generally well-tolerated, potential side effects include:

- Local Effects : Oral candidiasis has been noted as a common side effect in patients using inhaled formulations due to immunosuppression in the oral cavity .

- Systemic Effects : Chronic use may lead to adrenal suppression and other systemic corticosteroid-related side effects such as osteoporosis and hypertension when used at high doses .

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2/t16-,19-,20-,21-,25-,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQJZIXSVLFOHD-LYRZEVDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227831 | |

| Record name | Beclomethasone dipropionate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77011-63-3 | |

| Record name | Beclomethasone dipropionate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclomethasone dipropionate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE DIPROPIONATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7L9AI22I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.